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7H-Purin-6-amine-15N

NMR structural biology DNA/RNA dynamics Hydrogen bonding

7H-Purin-6-amine-¹⁵N (CAS 19713-11-2), also referred to as [6-¹⁵N]adenine or adenine-6-¹⁵N, is a singly nitrogen-15-labeled purine nucleobase in which the exocyclic amino group at position 6 is enriched with ¹⁵N. With a molecular formula of C₅H₅N₄(¹⁵N) and a monoisotopic mass of 136.05 Da , it provides a +1 Da mass shift relative to unlabeled adenine (135.13 Da).

Molecular Formula C5H5N5
Molecular Weight 136.12 g/mol
Cat. No. B13358452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Purin-6-amine-15N
Molecular FormulaC5H5N5
Molecular Weight136.12 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)N
InChIInChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i6+1
InChIKeyGFFGJBXGBJISGV-PTQBSOBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Purin-6-amine-15N (Adenine-6-15N): Procurement-Grade Site-Specific Isotopic Standard for Quantitative NMR and Mass Spectrometry


7H-Purin-6-amine-¹⁵N (CAS 19713-11-2), also referred to as [6-¹⁵N]adenine or adenine-6-¹⁵N, is a singly nitrogen-15-labeled purine nucleobase in which the exocyclic amino group at position 6 is enriched with ¹⁵N. With a molecular formula of C₅H₅N₄(¹⁵N) and a monoisotopic mass of 136.05 Da [1], it provides a +1 Da mass shift relative to unlabeled adenine (135.13 Da). Commercially supplied at ≥98% chemical purity and ≥98 atom% ¹⁵N isotopic enrichment , this compound is distinct from fully labeled adenine-¹⁵N₅ (+5 Da shift) and doubly labeled adenine-1,3-¹⁵N₂ (+2 Da shift) in that it enables position-resolved tracking of the adenine exocyclic amine in NMR structural biology, mass spectrometric fragmentation studies, and metabolic flux analyses.

Why Unlabeled Adenine or Alternative Isotopologues Cannot Substitute for 7H-Purin-6-amine-15N in Site-Resolved Analytical Workflows


Generic substitution of 7H-Purin-6-amine-¹⁵N with unlabeled adenine, fully labeled adenine-¹⁵N₅, or deuterated adenine fails because each alternative sacrifices a dimension of analytical specificity critical for distinct experimental objectives. Unlabeled adenine provides no mass shift for isotope dilution quantification and no NMR-active heteronucleus at the amino position for site-resolved dynamics measurements [1]. Fully labeled adenine-¹⁵N₅ delivers a +5 Da shift suitable for global internal standardization but cannot resolve positional questions about the exocyclic amino group's metabolic fate or hydrogen-bonding interactions [2]. Deuterium-labeled adenine, while offering a mass shift, is susceptible to pH-dependent hydrogen-deuterium exchange and can exhibit chromatographic retention time shifts relative to the analyte, compromising quantification accuracy . The site-specific ¹⁵N label at the 6-amino position uniquely enables simultaneous position-resolved NMR interrogation and moderate mass shift detection with isotopic exchange resistance, making it irreplaceable for experiments requiring spatial discrimination of nitrogen biochemistry.

Quantitative Differentiation Evidence for 7H-Purin-6-amine-15N Relative to Closest Analogs and In-Class Candidates


Site-Specific ¹⁵N NMR Probe: Selective Detection of Adenine Amino Group Dynamics Versus Unlabeled or Fully Labeled Adenine

The ¹⁵N label at the 6-amino position of 7H-Purin-6-amine-¹⁵N enables selective ¹H-¹⁵N heteronuclear NMR observation of the adenine amino group. In a site-specific labeling study of a DNA triple helix, the amino group rotation rate was measured as a function of temperature using ¹H-¹⁵N heteronuclear NMR, revealing that rotation is greatly slowed in the triple helix relative to a DNA double helix [1]. By contrast, unlabeled adenine provides no heteronucleus for such selective detection, and fully labeled adenine-¹⁵N₅ introduces ¹⁵N at all five nitrogen positions, producing overlapping signals that confound assignment of the amino-specific resonance without additional experiments [2]. The two-bond ¹⁵N-¹H spin coupling pattern in ¹H NMR, uniquely present for the [6-¹⁵N] isotopologue, unequivocally confirms label position [1].

NMR structural biology DNA/RNA dynamics Hydrogen bonding

Mass Spectrometric Fragmentation Fingerprinting: Position-Specific Ion Dissociation Patterns Versus Other Singly Labeled Adenines

The electron impact mass spectra of all five singly labeled [¹⁵N]adenines reveal distinct fragmentation patterns that are indicative of the sequential losses of HCN units and of CH₂N₂ from adenine. The specific position of the ¹⁵N label determines which fragment ions retain the isotopic signature, allowing the [6-¹⁵N] isotopologue to be distinguished from [1-¹⁵N]-, [3-¹⁵N]-, [7-¹⁵N]-, or [9-¹⁵N]-adenine by analyzing which fragment masses carry the +1 Da shift [1]. This positional fragmentation fingerprint is absent in fully labeled adenine-¹⁵N₅, where all fragments carry isotopic mass shifts, and in deuterium-labeled adenine, which undergoes different fragmentation pathways [2].

Mass spectrometry Fragmentation mechanism Nucleobase analysis

GC-MS Quantification of Isotopic Enrichment: Validated Linear Range for [6-15NH2]Adenine Nucleotides

A validated gas chromatographic-mass spectrometric method specific to [6-¹⁵NH₂]adenine nucleotides has been developed using selected ion monitoring of the m/z 306/m/z 307 ratio from adenine-diTBDMS derivatives. The method achieves reproducible quantification of isotopic abundance across a linear range of 1.0–50.0 mol% excess with an injection amount of only 10–20 pmol of derivatized adenine [1]. This site-specific quantification capability contrasts with methods using fully labeled adenine-¹⁵N₅ as internal standard, which correct for global analyte recovery but cannot separately track the fate of the exocyclic amino group . Similarly, deuterium-labeled internal standards lack this positional specificity and may introduce quantification errors from H/D exchange .

Isotope dilution GC-MS quantification Metabolic flux analysis

Isotopic Exchange Resistance: ¹⁵N Stability Versus Deuterium-Labeled Adenine Under Physiological and Chromatographic Conditions

Nitrogen-15 labels are covalently stable and resistant to isotopic exchange under all typical analytical and physiological conditions. In contrast, deuterium labels positioned on heteroatoms or at activated carbon centers can undergo pH-dependent hydrogen-deuterium exchange in protic solvents, and deuterated internal standards—including deuterated adenine—can exhibit chromatographic retention time shifts relative to the unlabeled analyte due to differences in hydrogen-bonding strength between C-²H and C-¹H bonds [1]. These retention time shifts can cause differential matrix effects in LC-MS/MS, where the internal standard and analyte experience different ionization suppression or enhancement, leading to quantification bias [1]. ¹³C- and ¹⁵N-labeled internal standards are recognized in the bioanalytical literature as superior to deuterated analogs for minimizing these effects [2].

Isotope dilution mass spectrometry Internal standard selection Method validation

Metabolic Tracing of Exocyclic Amino Nitrogen Fate: Discriminating Adenine Deamination Products Using [6-15N] Versus [15N5] Labels

Metabolic tracing studies using fully labeled [¹⁵N₅]-2'-deoxyadenosine ([¹⁵N₅]-dA) as an initiation tracer have demonstrated that adenine undergoes specific deamination at the exocyclic amine, leading to loss of the 6-¹⁵N label and generation of [¹⁵N₄]-dA and [¹⁵N₄]-dG in mammalian genomes [1]. This finding directly implies that the [6-¹⁵N] singly labeled isotopologue offers a binary tracer capability: retention of the +1 Da shift in adenine-derived species indicates preservation of the amino group, while loss of the mass shift specifically signals deamination. By contrast, [¹⁵N₅]-dA cannot discriminate between amino group loss and loss at other nitrogen positions without additional fragmentation analysis, and carbon-labeled adenine cannot report on nitrogen-specific metabolic transformations at all [2].

Metabolic flux analysis Adenine deamination DNA modification tracing

Procurement-Relevant Application Scenarios for 7H-Purin-6-amine-15N in Academic and Industrial Research


NMR Structural Biology: Site-Resolved Hydrogen Bonding and Dynamics of Adenine Amino Groups in DNA/RNA Complexes

Researchers investigating the role of adenine amino groups in Watson-Crick and Hoogsteen hydrogen bonding within DNA triple helices, RNA aptamers, or protein-nucleic acid complexes should procure 7H-Purin-6-amine-¹⁵N for site-specific incorporation into oligonucleotides via chemical synthesis. The ¹⁵N label at the 6-NH₂ position enables ¹H-¹⁵N heteronuclear NMR experiments that selectively detect amino proton resonances [1] and measure rotation rates as a function of temperature to quantify dynamic behavior [1]. Fully labeled adenine-¹⁵N₅ cannot provide this selectivity without additional multidimensional NMR experiments, and unlabeled adenine yields no heteronuclear signal. The validated synthetic route to [6-¹⁵N]adenosine phosphoramidites for solid-phase oligonucleotide synthesis supports routine incorporation at predetermined positions [2].

Quantitative Bioanalysis: GC-MS or LC-MS/MS Method Development Requiring Isotopically Stable, Co-Eluting Internal Standards

Analytical laboratories developing quantitative LC-MS/MS methods for adenine or its metabolites in biological matrices (plasma, urine, tissue extracts) should consider 7H-Purin-6-amine-¹⁵N as an internal standard when position-specific tracking is not required but isotopic stability and chromatographic co-elution fidelity are paramount. Unlike deuterated adenine internal standards, which may exhibit retention time shifts leading to differential matrix effects and quantification bias , the ¹⁵N-labeled analog co-elutes precisely with the analyte and is resistant to isotopic exchange under all analytical conditions . This reduces method failure rates during regulatory validation and supports long-term reproducibility in clinical or pharmaceutical bioanalytical workflows.

Mechanistic Mass Spectrometry: Elucidating Adenine Fragmentation Pathways via Position-Specific Isotopic Labeling

Mass spectrometrists studying the fundamental fragmentation mechanisms of purine nucleobases under electron impact or collision-induced dissociation should procure 7H-Purin-6-amine-¹⁵N as one of a panel of singly labeled adenines. The distinct fragmentation fingerprint of the [6-¹⁵N] isotopologue—specifically, which fragment ions retain the +1 Da mass shift during sequential HCN and CH₂N₂ eliminations [2]—provides unambiguous evidence for fragmentation pathway assignments. This positional information is lost with fully labeled adenine-¹⁵N₅, where all fragments carry isotopic shifts, and cannot be obtained with unlabeled adenine.

Metabolic Flux Studies: Tracing the Fate of Exocyclic Amino Nitrogen in Purine Biosynthesis and Salvage Pathways

Investigators studying nitrogen flux through purine metabolism, particularly the incorporation of amino nitrogen from precursors such as glutamine or alanine into the adenine 6-NH₂ position, should use 7H-Purin-6-amine-¹⁵N or its nucleoside/nucleotide derivatives. The validated GC-MS method for [6-¹⁵NH₂]adenine nucleotides achieves quantification across a 1.0–50.0 mol% excess range with 10–20 pmol sensitivity [3]. When used as a tracer ([6-¹⁵N]adenine), the binary mass shift readout (+1 Da retained vs. lost) directly reports on whether the exocyclic amino group is preserved or lost through deamination, information that carbon-labeled or fully ¹⁵N₅-labeled tracers cannot provide without additional analyses [4].

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